N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Description

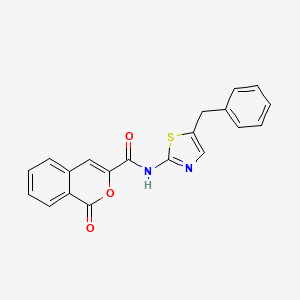

N-(5-Benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide (hereafter referred to as the "target compound") is a thiazole-based heterocyclic compound with demonstrated antitumor properties. Structurally, it consists of a benzyl-substituted thiazole ring linked via a carboxamide group to a 1-oxo-isochromene scaffold. This compound has been investigated for its cytotoxic effects on cancer cells, particularly lymphoma and breast cancer models .

Mechanistic studies indicate that the target compound induces mitochondrial dysfunction in tumor cells, leading to apoptotic and necrotic changes.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxoisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-18(17-11-14-8-4-5-9-16(14)19(24)25-17)22-20-21-12-15(26-20)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHQFZOWTZIDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H16N2O2S

- Molecular Weight : 336.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways, thereby reducing cytokine production.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to:

- Reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

2. Neuroprotective Properties

Studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases:

- Case Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

3. Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals and decreasing oxidative stress markers in cellular assays.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Comparison with Similar Compounds

N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Structural Difference : Incorporates a 3-chlorobenzyl substituent on the thiazole ring and a methyl group on the isochromene moiety.

- Physicochemical Properties : Molecular weight = 412.89 g/mol; Predicted density = 1.400 g/cm³ .

- Biological Activity: Not explicitly reported, but the chlorine substituent may enhance lipophilicity and membrane permeability compared to the non-chlorinated target compound.

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Replaces the thiazole ring with a thiadiazole ring and substitutes the benzyl group with a methyl group.

- Physicochemical Properties : Molecular formula = C₁₃H₉N₃O₃S; Molecular weight = 295.3 g/mol .

- Biological Activity: Thiadiazole derivatives are known for antimicrobial and anticancer activities, but this specific analog’s efficacy remains unquantified.

N-[5-R-Benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides

- Structural Difference : Features a dihydroimidazole ring instead of isochromene.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural similarity to analogs.

Structure-Activity Relationship (SAR) Insights

Thiazole Substituents : The 5-benzyl group on the thiazole ring is critical for anticancer activity. Chlorination (e.g., 3-chlorobenzyl in ) may enhance target binding but reduce solubility .

Isochromene vs. Chromene : The 1-oxo-isochromene scaffold in the target compound provides a planar structure that may facilitate intercalation or enzyme binding, unlike simpler chromene derivatives .

Carboxamide Linkage : Essential for maintaining hydrogen-bonding interactions with biological targets, as seen in analogs like AB3 and AB4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.